molecular formula C16H14ClNO3 B5843396 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate

4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate

Cat. No. B5843396
M. Wt: 303.74 g/mol
InChI Key: AMRKFXICTVXBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate, also known as CPACPP, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of compounds that play a crucial role in inflammation, pain, and fever. CPACPP has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicine.

Mechanism of Action

4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate exerts its pharmacological effects by inhibiting the activity of COX enzymes, particularly COX-2, which is induced in response to inflammatory stimuli. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed at therapeutic doses. 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has been shown to be effective in reducing inflammation and pain in various animal models of arthritis, colitis, and neuropathic pain.

Advantages and Limitations for Lab Experiments

4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has several advantages for use in scientific research. It is a potent and selective inhibitor of COX enzymes, making it a useful tool for investigating the role of COX enzymes in various biological processes. It is also relatively easy to synthesize and has a favorable safety profile, making it suitable for use in animal studies. However, 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has some limitations, including its low solubility in water and its potential to cause gastrointestinal toxicity at high doses.

Future Directions

4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has several potential future directions for scientific research. It can be used to investigate the role of COX enzymes in various diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases. It can also be used to develop new COX inhibitors with improved pharmacological properties, such as increased selectivity, solubility, and safety. Additionally, 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate can be used to investigate the potential therapeutic applications of COX inhibitors in combination with other drugs, such as chemotherapy agents or immunotherapy drugs.

Synthesis Methods

4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with phosgene, followed by the reaction of the resulting chloroformate with 4-aminobenzoic acid. The final step involves the reaction of the resulting intermediate with propionic anhydride to yield 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate. The synthesis process has been optimized to yield high purity and high yield of 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate.

Scientific Research Applications

4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has been widely used in scientific research to investigate the role of COX enzymes in various biological processes. It has been used as a tool to study the molecular mechanisms of inflammation, pain, and fever, as well as the pharmacology of NSAIDs. 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has also been used to investigate the potential therapeutic applications of COX inhibitors in various diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases.

properties

IUPAC Name

[4-[(4-chlorophenyl)carbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-15(19)21-14-9-3-11(4-10-14)16(20)18-13-7-5-12(17)6-8-13/h3-10H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRKFXICTVXBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.